molecular formula C20H18N4O4S2 B2659273 N-(2-methoxyphenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide CAS No. 895101-93-6

N-(2-methoxyphenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide

Cat. No.: B2659273
CAS No.: 895101-93-6
M. Wt: 442.51
InChI Key: FEDNYSCKLWTGPV-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic core comprising a thiadiazine-dione (8,8-dioxo-8λ⁶-thia) fused with triazatricyclo[8.4.0.0²,⁷]tetradecahexaene, substituted at the 4-position with a sulfanyl acetamide group. Structural characterization of such compounds typically employs X-ray crystallography (e.g., SHELX programs for refinement ) and mass spectrometry for fragmentation pattern analysis . While direct bioactivity data for this compound is absent in the provided evidence, analogs with related scaffolds exhibit antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S2/c1-24-15-9-5-3-7-13(15)19-17(30(24,26)27)11-21-20(23-19)29-12-18(25)22-14-8-4-6-10-16(14)28-2/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDNYSCKLWTGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the heterocyclic core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Heterocyclic Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Functionalization: Introduction of the methoxyphenyl and sulfanylacetamide groups through substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalyst Selection: Choosing the right catalyst to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient reactions.

    Purification Techniques: Using methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-(2-methoxyphenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[840

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic treatments.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Such as enzymes, receptors, or nucleic acids.

    Pathways Involved: The compound may modulate signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aromatic Substituents

Compound 1 : N-(4-Chlorophenyl)-2-({9-Methyl-8,8-Dioxo-8λ⁶-Thia-3,5,9-Triazatricyclo[...]Tetradecahexaen-4-yl}Sulfanyl)Acetamide (CAS: 895102-18-8)

  • Key Differences: Substituent: 4-Chlorophenyl (electron-withdrawing Cl) vs. 2-Methoxyphenyl (electron-donating OMe). Methoxy groups at the ortho position may introduce steric hindrance.
  • Bioactivity: No specific data provided, but chloroaryl analogs in related studies often show enhanced antimicrobial activity compared to methoxy derivatives .

Compound 2 : 2-[[11-(Hydroxymethyl)-5-(4-Methoxyphenyl)-14-Methyl-2-Oxa-4,6,13-Triazatricyclo[...]Tetradecahexaen-7-yl]Sulfanyl]-N-(2-Methylphenyl)Acetamide (CAS: 867040-59-3)

  • Key Differences :
    • Core: Oxa-triazatricyclo vs. thia-triazatricyclo.
    • Substituents: 4-Methoxyphenyl (para vs. ortho) and hydroxymethyl group.
    • Impact: The hydroxymethyl group increases hydrophilicity, while para-methoxy substitution may enhance π-π stacking in biological targets.
Functional Group Variations in Sulfanyl Acetamide Derivatives

Benzothiazole Derivatives :

  • Example: 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide
  • Key Differences :
    • Core: Benzothiazole-pyrimidine vs. thiadiazine-dione.
    • Bioactivity: Anti-inflammatory (IC₅₀: 12–18 µM), analgesic (ED₅₀: 25–40 mg/kg), and antibacterial (MIC: 8–16 µg/mL) activities reported .
  • Common Features : Sulfanyl acetamide group critical for hydrogen bonding and enzyme inhibition.
Table 1: Structural and Functional Comparison
Compound Core Structure Substituents (R) Key Functional Groups Hypothesized Bioactivity
Target Compound Thia-triazatricyclo + thiadiazine-dione 2-Methoxyphenyl Sulfanyl acetamide Antimicrobial (extrapolated)
Compound 1 Thia-triazatricyclo + thiadiazine-dione 4-Chlorophenyl Sulfanyl acetamide Likely antimicrobial
Compound 2 Oxa-triazatricyclo 4-Methoxyphenyl, hydroxymethyl Sulfanyl acetamide, hydroxymethyl Enhanced solubility, kinase inhibition
Benzothiazole Benzothiazole-pyrimidine Varied (e.g., indole) Sulfanyl acetamide, hydrazide Anti-inflammatory, antibacterial

Research Implications and Gaps

  • Bioactivity Prediction : The target compound’s 2-methoxyphenyl group may reduce cytotoxicity compared to chloro analogs, as seen in benzothiazole studies .
  • Unanswered Questions: No direct data on the target compound’s solubility, metabolic stability, or toxicity. Limited evidence on the role of the triazatricyclo core in target binding.

Biological Activity

N-(2-methoxyphenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure includes a sulfanyl group and various aromatic and heterocyclic components that may influence its biological activity.

The molecular formula of this compound is C26H21N4O4S2C_{26}H_{21}N_{4}O_{4}S_{2} with a molecular weight of approximately 536.6 g/mol. The compound features significant lipophilicity indicated by a logP value of 6.014 and low water solubility (logSw = -5.41), suggesting that it remains largely uncharged under physiological conditions.

PropertyValue
Molecular FormulaC26H21N4O4S2
Molecular Weight536.6 g/mol
logP6.014
logSw-5.41

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interactions with biological molecules such as enzymes or receptors due to its structural characteristics.

Biological Activity

Research indicates that this compound may exhibit various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.
  • Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially inhibiting their activity.
  • Cytotoxicity : Some studies have indicated that this compound may possess cytotoxic effects on cancer cells.

Case Studies

Several studies have explored the biological activity of similar compounds within the same structural class:

  • Study on Enzyme Inhibition : A related compound demonstrated significant inhibition of a specific enzyme involved in cancer cell proliferation.
    "The tricyclic structure enhances binding affinity to the target enzyme by mimicking substrate interactions" .
  • Cytotoxicity Assessment : In vitro tests showed that derivatives of this compound exhibited varying degrees of cytotoxicity against different cancer cell lines.
    CompoundCancer Cell LineIC50 (µM)
    Derivative AMCF-715
    Derivative BHeLa22

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